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Compound of Interest

Compound Name: MitoBADY

Cat. No.: B609059 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of MitoBADY, a mitochondria-selective Raman

probe, for the advanced study of mitochondrial dynamics, morphology, and function in living

cells.

Introduction: What is MitoBADY?
MitoBADY is a novel chemical probe designed for imaging mitochondria in live cells using

Raman microscopy.[1][2] It is a synthetic molecule composed of two key functional parts:

Bis(phenylbutadiene) (BADY): A moiety with a conjugated diyne structure that exhibits a

strong and distinct Raman peak in the cellular "silent region" (1800–2800 cm⁻¹), where

endogenous molecules produce minimal background signals.[1][3][4] This results in highly

sensitive and specific detection.

Triphenylphosphonium (TPP): A well-established lipophilic cation that serves as a

mitochondrial targeting moiety. The highly negative mitochondrial membrane potential drives

the accumulation of the positively charged TPP, and thus MitoBADY, within the

mitochondrial matrix.

This design allows for precise and robust visualization of mitochondria, making MitoBADY a

valuable tool for investigating mitochondrial dynamics—the coordinated processes of fission,

fusion, transport, and mitophagy that are crucial for cellular health.
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Core Mechanism and Advantages
MitoBADY's mechanism of action relies on its TPP-mediated accumulation in mitochondria,

driven by the organelle's membrane potential. This accumulation is sensitive to changes in

mitochondrial health; dissipation of the membrane potential with agents like CCCP (carbonyl

cyanide m-chlorophenyl hydrazone) reduces MitoBADY uptake, making it a useful indicator of

mitochondrial functional status.

Key Advantages over Traditional Fluorescent Probes:

High Photostability: Unlike many fluorescent dyes that photobleach rapidly under prolonged

laser exposure, MitoBADY is exceptionally photostable, enabling long-term time-lapse

imaging of mitochondrial dynamics without significant signal degradation.

Minimal Background Interference: The BADY component provides a Raman signal in a

spectral region with negligible interference from endogenous cellular biomolecules, ensuring

a high signal-to-noise ratio.

Multiplexing Capability: Raman microscopy acquires a full spectrum at each pixel. This

allows for the simultaneous imaging of MitoBADY along with other Raman-active molecules

(both endogenous, like cytochrome c and lipids, and other exogenous probes), facilitating

multi-parameter analysis within a single experiment.

Low Cytotoxicity: MitoBADY has been shown to have low toxicity at effective working

concentrations, which is critical for maintaining normal cellular physiology during live-cell

imaging experiments.

Quantitative Data and Properties
For effective experimental design, it is crucial to understand the physicochemical and imaging

properties of MitoBADY.
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Property Description Value / Observation Citations

Chemical Formula C₃₅H₂₆IP -

Molecular Weight 604.46 g/mol -

Detection Method

Raman Microscopy /

Stimulated Raman

Scattering (SRS)

Microscopy

-

Key Raman Peak

Strong signal from the

conjugated diyne

structure.

~2220 cm⁻¹

Signal Intensity

Significantly more

intense than other

alkyne-based Raman

probes.

27 times more intense

than 5-ethynyl-2'-

deoxyuridine (EdU).

Cell Permeability

High, due to its

lipophilic cation

structure.

Efficiently crosses the

plasma membrane.

Mitochondrial

Specificity

Driven by the TPP

moiety and

mitochondrial

membrane potential.

Co-localizes with

MitoTracker Green

and cytochrome c.

Photostability

Highly resistant to

photobleaching

compared to

fluorescent dyes.

Signal remains

constant over

repeated acquisitions,

unlike MitoTracker

Red.

Cytotoxicity
Low at typical working

concentrations.

High cell viability

observed after

incubation with up to

400 nM

concentrations.
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Experimental Protocols and Applications
This protocol provides a general workflow for staining live cells with MitoBADY and

subsequent imaging using Raman microscopy. Optimization may be required depending on the

cell type and instrumentation.

Materials:

MitoBADY stock solution (e.g., 1 mM in DMSO)

Cell culture medium appropriate for the cell line

Live-cell imaging chamber or dish (e.g., CaF₂ slides for Raman)

Raman microscope system

Procedure:

Cell Seeding: Plate cells on a Raman-compatible substrate (e.g., CaF₂ slide) and allow them

to adhere and grow to an optimal confluence (typically 60-80%).

Probe Preparation: Prepare a working solution of MitoBADY in pre-warmed cell culture

medium. A typical final concentration ranges from 50 nM to 400 nM.

Cell Staining: Remove the existing medium from the cells and replace it with the MitoBADY-

containing medium.

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. Shorter

incubation times are recommended to avoid non-specific accumulation.

Washing (Optional but Recommended): Gently wash the cells once or twice with fresh, pre-

warmed medium to remove excess probe.

Imaging: Immediately proceed with imaging on the Raman microscope. Acquire spectra in

the range of at least 700-3100 cm⁻¹ to capture key biological and probe signals. The

distribution of mitochondria can be visualized by mapping the integral intensity of the

characteristic MitoBADY peak around 2220 cm⁻¹.
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Mitochondrial dynamics, the balance between fission (division) and fusion (merging), is

fundamental to cellular quality control. Pathological conditions are often associated with shifts

in this balance, leading to either fragmented (fission-dominant) or overly fused/elongated

(fusion-dominant) mitochondrial networks. MitoBADY's photostability makes it ideal for the

time-lapse imaging required to observe these events.

Experimental Workflow:

Baseline Imaging: Stain cells with MitoBADY as described above and acquire initial images

to establish the baseline mitochondrial morphology.

Induction of Fission/Fusion: Treat cells with known modulators of mitochondrial dynamics.

To Induce Fission (Fragmentation): Use a mitochondrial uncoupler like CCCP (e.g., 0.7 µM

for 15 min) or rotenone. These agents disrupt the mitochondrial membrane potential,

leading to mitochondrial fragmentation.

To Inhibit Fission (Promote Elongation): Use an inhibitor of the key fission protein Drp1,

such as Mdivi-1.

Time-Lapse Imaging: After treatment, acquire images at regular intervals (e.g., every 1-5

minutes) for a desired duration (e.g., 30-60 minutes) to capture the morphological changes.

Quantitative Analysis: Use image analysis software to quantify changes in mitochondrial

morphology. Parameters to measure include:

Mitochondrial count and area.

Aspect ratio and form factor (to distinguish between circular/fragmented and

elongated/fused mitochondria).

Branching and network complexity.

Visualizations: Workflows and Pathways
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Caption: The balance between mitochondrial fission and fusion maintains cellular homeostasis.
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Caption: Workflow for analyzing mitochondrial morphology changes using MitoBADY.
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Caption: MitoBADY can identify damaged mitochondria initiating PINK1/Parkin mitophagy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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